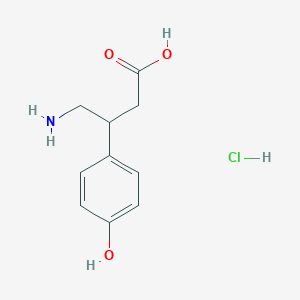
4-methyl-3,4-dihydro-1H-2-benzopyran-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3,4-dihydro-1H-2-benzopyran-4-carboxylic acid, more commonly known as MDP2P, is an organic compound used in the synthesis of various drugs, including ecstasy and methamphetamine. MDP2P is a precursor of the drug MDMA (ecstasy) and has been used in the illicit manufacture of the drug. It is also used in the synthesis of the drug methamphetamine. MDP2P is a versatile compound which can be used in a variety of laboratory experiments and applications.
Mécanisme D'action
MDP2P acts as a precursor in the synthesis of various drugs, including MDMA and methamphetamine. In the synthesis of MDMA, MDP2P is converted to MDMA by a series of chemical reactions. In the synthesis of methamphetamine, MDP2P is converted to methamphetamine by a series of chemical reactions. The mechanism of action of MDP2P in the synthesis of these drugs is not fully understood.
Biochemical and Physiological Effects
MDP2P has not been studied for its biochemical and physiological effects. However, it is known that MDP2P is a precursor in the synthesis of various drugs, including MDMA and methamphetamine. The biochemical and physiological effects of these drugs are well-known and can vary depending on the dose and route of administration.
Avantages Et Limitations Des Expériences En Laboratoire
MDP2P has several advantages for lab experiments. It is a versatile compound which can be used in a variety of laboratory experiments and applications. It is also a relatively inexpensive and easily obtainable compound. However, MDP2P has some limitations for lab experiments. It is a volatile compound which can be hazardous to handle. It is also a precursor of the drug MDMA and has been used in the illicit manufacture of the drug.
Orientations Futures
MDP2P has a wide range of potential future applications. It can be used in the synthesis of new compounds for medicinal and pharmacological research. It can also be used in the synthesis of new drugs for therapeutic and recreational purposes. Additionally, further research on the biochemical and physiological effects of MDP2P could be conducted to better understand its mechanism of action. Finally, further research on the safety and efficacy of MDP2P in lab experiments could be conducted to assess its potential risks and benefits.
Méthodes De Synthèse
MDP2P can be synthesized using a variety of methods. The most common method is the reductive amination of safrole or isosafrole, which is a precursor of MDP2P. This method involves the reaction of safrole or isosafrole with ammonia and a reducing agent, such as sodium cyanoborohydride, to form MDP2P. Another method involves the reaction of safrole or isosafrole with an amine, such as methylamine, and a reducing agent, such as sodium borohydride, to form MDP2P. This method is more efficient than the reductive amination method but is more difficult to implement.
Applications De Recherche Scientifique
MDP2P has a wide range of scientific research applications. It is used in the synthesis of various drugs, including MDMA and methamphetamine. It is also used in the synthesis of other drugs, such as amphetamine, methylphenidate, and phenethylamines. MDP2P has been used in the synthesis of various drugs for therapeutic purposes, such as antidepressants, anxiolytics, and antipsychotics. It has also been used in the synthesis of various drugs for recreational purposes, such as MDMA and methamphetamine. MDP2P has also been used in the synthesis of various drugs for research purposes, such as the synthesis of new compounds for medicinal and pharmacological research.
Propriétés
IUPAC Name |
4-methyl-1,3-dihydroisochromene-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-11(10(12)13)7-14-6-8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSGRYNDQOROBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCC2=CC=CC=C21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3,4-dihydro-1H-2-benzopyran-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![benzyl 3-[(difluoromethoxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B6600740.png)
![rac-2-[(1R,2S)-2-(4-hydroxyphenyl)cyclopropyl]acetic acid, trans](/img/structure/B6600745.png)
![4H,5H,6H,7H-[1,2]thiazolo[5,4-c]pyridin-3-ol hydrobromide](/img/structure/B6600749.png)
![(6R)-6-methyl-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B6600757.png)
![hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride, Mixture of diastereomers](/img/structure/B6600766.png)


![methyl 4-[(2-aminoethyl)amino]-3-nitrobenzoate hydrochloride](/img/structure/B6600803.png)


![N-[1-(Phenylmethyl)-3-piperidinyl]acetamide](/img/structure/B6600827.png)
